Cas no 19415-51-1 (5-Fluoro-2-methoxybenzaldehyde)

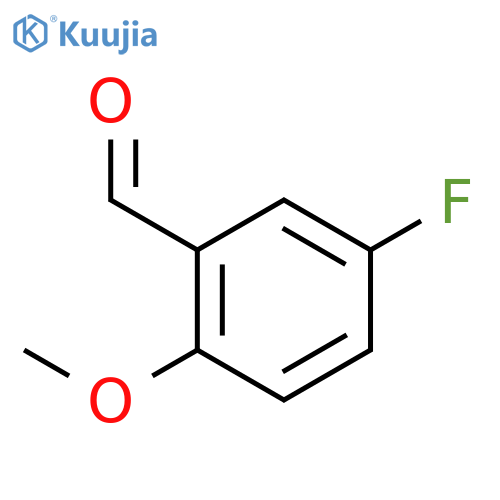

19415-51-1 structure

商品名:5-Fluoro-2-methoxybenzaldehyde

5-Fluoro-2-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-2-methoxybenzaldehyde

- 2-METHOXY-5-FLUOROBENZALDEHYDE

- 5-FLUORO-O-ANISALDEHYDE

- 5-Fluoro-o-2-methoxybenzaldehyde

- 3-fluoro-6-methoxybenzaldehyde

- 5-Fluor-2-methoxy-benzaldehyd

- 5-fluoro-2-methoxy-benzaldehyde

- 5-fluoro-o-methoxybenzaldehyde

- BENZALDEHYDE,5-FLUORO-2-METHOXY

- 5-Fluoro-o-methoxybenzaldehy

- Benzaldehyde,5-fluoro-2-methoxy-

- 5-Fluoro-2-methoxybenzaldehyde,99%

- 5-FLUORO-2-METHOXYBEZALDEHYDE, 96%

- 5-Fluoro-2-methoxybenzaldehyde 96%

- BENZALDEHYDE, 5-FLUORO-2-METHOXY-

- PubChem2636

- 2-methoxy-5-fluoro benzaldehyde

- CRLDWFVRQNUUSZ-UHFFFAOYSA-N

- 5-fluoranyl-2-methoxy-benzaldehyde

- SC5055

- SBB

-

- MDL: MFCD00143458

- インチ: 1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3

- InChIKey: CRLDWFVRQNUUSZ-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C(C([H])=O)C=1[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 154.04300

- どういたいしつりょう: 154.043

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 26.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 0.94

- ゆうかいてん: 46.0 to 50.0 deg-C

- ふってん: 118°C/14mmHg(lit.)

- フラッシュポイント: 46.2℃

- 屈折率: 1.525

- PSA: 26.30000

- LogP: 1.64680

- かんど: Air Sensitive

- ようかいせい: 自信がない

5-Fluoro-2-methoxybenzaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R22;R36/37/38

- セキュリティの説明: S37/39-S26

-

危険物標識:

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:0-10°C

- リスク用語:R22; R36/37/38

- 危険レベル:IRRITANT

5-Fluoro-2-methoxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

5-Fluoro-2-methoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0428-5g |

5-Fluoro-2-methoxybenzaldehyde |

19415-51-1 | 97.0%(GC&T) | 5g |

¥1250.0 | 2022-05-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1416-25G |

5-fluoro-2-methoxybenzaldehyde |

19415-51-1 | 95% | 25g |

¥ 561.00 | 2023-04-07 | |

| abcr | AB147360-1 g |

5-Fluoro-2-methoxybenzaldehyde, 98%; . |

19415-51-1 | 98% | 1 g |

€75.90 | 2023-07-20 | |

| Apollo Scientific | PC7804-25g |

5-Fluoro-2-methoxybenzaldehyde |

19415-51-1 | 99% | 25g |

£53.00 | 2024-05-24 | |

| Chemenu | CM184553-25g |

5-Fluoro-2-methoxybenzaldehyde |

19415-51-1 | 95+% | 25g |

$112 | 2021-06-16 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 523100-1G |

5-Fluoro-2-methoxybenzaldehyde |

19415-51-1 | 96% | 1G |

¥532.07 | 2022-02-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156574-100g |

5-Fluoro-2-methoxybenzaldehyde |

19415-51-1 | 97% | 100g |

¥1183.90 | 2023-09-02 | |

| Alichem | A015000245-1g |

5-Fluoro-2-methoxybenzaldehyde |

19415-51-1 | 97% | 1g |

$1475.10 | 2023-09-02 | |

| Chemenu | CM184553-100g |

5-Fluoro-2-methoxybenzaldehyde |

19415-51-1 | 95+% | 100g |

$281 | 2021-06-16 | |

| abcr | AB147360-5 g |

5-Fluoro-2-methoxybenzaldehyde, 98%; . |

19415-51-1 | 98% | 5 g |

€92.30 | 2023-07-20 |

5-Fluoro-2-methoxybenzaldehyde 関連文献

-

Ying Shi,Yan-Ran Wu,Ming-Bo Su,Dong-Hao Shen,Hendra Gunosewoyo,Fan Yang,Jia Li,Jie Tang,Yu-Bo Zhou,Li-Fang Yu RSC Adv. 2018 8 1666

-

2. Stereoselectivity and generality of the palladium-catalysed cyclopropanation of α,β-unsaturated carboxylic acids derivatized with Oppolzer's sultamJerk Vallg?rda,Ulf Appelberg,Ingeborg Cs?regh,Uli Hacksell J. Chem. Soc. Perkin Trans. 1 1994 461

19415-51-1 (5-Fluoro-2-methoxybenzaldehyde) 関連製品

- 450-83-9(4-Fluoro-2-methoxybenzaldehyde)

- 145742-34-3(4,5-Difluoro-2-methoxybenzaldehyde)

- 320423-61-8(2-(4-Fluorophenoxy)benzaldehyde)

- 139549-11-4(Benzaldehyde, 4-fluoro-2,6-dimethoxy-)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19415-51-1)5-Fluoro-2-methoxybenzaldehyde

清らかである:99%

はかる:500g

価格 ($):625.0